molecular formula C13H9FINO B13363919 2-fluoro-N-(3-iodophenyl)benzamide

2-fluoro-N-(3-iodophenyl)benzamide

Katalognummer: B13363919
Molekulargewicht: 341.12 g/mol
InChI-Schlüssel: TUCVMQOPHNUVKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-N-(3-iodophenyl)benzamide is an organic compound with the molecular formula C13H9FINO and a molecular weight of 341.12 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to a benzamide structure, making it a valuable molecule in various chemical and pharmaceutical research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-iodophenyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 3-iodoaniline under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

2-fluorobenzoyl chloride+3-iodoanilineThis compound+HCl\text{2-fluorobenzoyl chloride} + \text{3-iodoaniline} \rightarrow \text{this compound} + \text{HCl} 2-fluorobenzoyl chloride+3-iodoaniline→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-fluoro-N-(3-iodophenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-fluoro-N-(3-azidophenyl)benzamide, while oxidation with potassium permanganate could produce 2-fluoro-N-(3-iodophenyl)benzoic acid .

Wissenschaftliche Forschungsanwendungen

2-fluoro-N-(3-iodophenyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-fluoro-N-(3-iodophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-fluoro-N-(2-iodophenyl)benzamide
  • 2-fluoro-N-(4-iodophenyl)benzamide
  • 3-fluoro-N-(4-iodophenyl)benzamide

Uniqueness

2-fluoro-N-(3-iodophenyl)benzamide is unique due to the specific positioning of the fluorine and iodine atoms on the benzamide structure. This unique arrangement can result in distinct chemical and biological properties compared to similar compounds .

Eigenschaften

Molekularformel

C13H9FINO

Molekulargewicht

341.12 g/mol

IUPAC-Name

2-fluoro-N-(3-iodophenyl)benzamide

InChI

InChI=1S/C13H9FINO/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,(H,16,17)

InChI-Schlüssel

TUCVMQOPHNUVKW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.